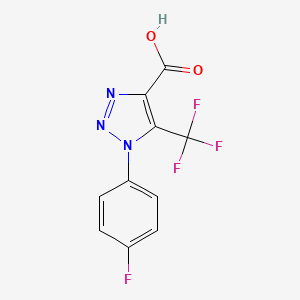

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N3O2/c11-5-1-3-6(4-2-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTRPPUKOUWLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a fluorophenyl moiety, contributing to its pharmacological properties.

- Chemical Formula : C₁₀H₅F₄N₃O₂

- Molecular Weight : 275.16 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

- CAS Number : 1221725-96-7

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, derivatives synthesized from triazole-4-carboxylic acids demonstrated significant antiproliferative effects against various cancer cell lines.

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| Jurkat (Leukemia) | 0.63 - 0.69 | Comparable to Doxorubicin |

| LOX IMVI (Melanoma) | 0.15 | High cytotoxicity |

| CAKI-1 (Kidney) | Not specified | Notable growth inhibition |

One study reported that compounds similar to this compound induced morphological changes in Jurkat T-cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

The mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress and DNA damage without direct intercalation into DNA. This suggests a novel pathway for inducing apoptosis in cancer cells.

Study 1: Antiproliferative Effects

A comparative study evaluated several triazole derivatives against a panel of cancer cell lines. The results indicated that compounds with similar structures exhibited GI50 values in the nanomolar range, demonstrating potent antiproliferative activity across multiple cancer types .

Study 2: Structural Activity Relationship (SAR)

Research into the SAR of triazole derivatives revealed that modifications to the fluorine substituents significantly impacted biological activity. The presence of both trifluoromethyl and fluorophenyl groups was crucial for enhancing cytotoxicity against specific cancer cell lines .

相似化合物的比较

Substituent Effects on Structure and Reactivity

Key Structural Analogues

- Trifluoromethyl (-CF₃) vs.

- Fluorophenyl vs. Chlorofluorophenyl: The 4-fluorophenyl group offers balanced electronic effects, while chloro-substituted analogs (e.g., ) may exhibit stronger halogen bonding in biological targets .

Structural and Tautomeric Behavior

- Ring-Chain Tautomerism: Analogues like 1-(4-ethoxyphenyl)-5-formyl-triazole-4-carboxylic acid exist in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic) . The target compound’s -CF₃ group may stabilize the open-chain form due to steric and electronic effects.

- Crystallography: Tools like SHELXL () and WinGX () enable precise structural analysis. For example, related triazoles in were characterized via X-ray diffraction and Hirshfeld surface analysis to map intermolecular interactions .

准备方法

Synthetic Strategy Overview

The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid generally follows a route involving:

- Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

- Introduction of the 4-fluorophenyl substituent on the N1 position of the triazole ring.

- Incorporation of the trifluoromethyl group at the 5-position of the triazole ring.

- Installation or retention of the carboxylic acid function at the 4-position of the triazole.

This approach leverages the regioselectivity and mild conditions of CuAAC to assemble the heterocyclic core efficiently.

Detailed Preparation Procedures

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step in the synthesis is the Cu(I)-catalyzed 1,3-dipolar cycloaddition between an aryl azide and an alkyne bearing the trifluoromethyl and carboxylate functionalities.

-

- 4-Fluorophenyl azide (prepared from 4-fluoroaniline via diazotization and azide substitution).

- Alkynes such as propiolic acid derivatives or trifluoromethyl-substituted alkynes.

-

- Copper(I) iodide or copper sulfate with sodium ascorbate as a reducing agent.

- Solvent systems: mixtures of DMF/methanol, MeOH/water, or acetonitrile.

- Temperature: typically room temperature to 60–100 °C.

- Reaction time: 6 to 24 hours depending on conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Fluoroaniline → 4-fluorophenyl azide (via NaNO2/HCl, then NaN3) | Formation of aryl azide |

| 2 | 4-Fluorophenyl azide + trifluoromethyl-substituted alkyne, CuI catalyst, sodium ascorbate, MeOH/H2O solvent, room temp, 24 h | CuAAC cycloaddition forming triazole ring |

| 3 | Purification by silica gel chromatography or recrystallization | Isolation of pure triazole-carboxylic acid |

This method yields the this compound with high regioselectivity and good yields (up to 94% reported).

Alternative Synthetic Routes

Trifluoroacetimidoyl Chloride and Diazo Compound Coupling:

A novel synthetic approach involves the reaction of trifluoroacetimidoyl chloride with diazo compounds in the presence of a base such as cesium carbonate and molecular sieves in acetonitrile under nitrogen atmosphere at 60 °C for 12 hours. This method allows the direct formation of trifluoromethyl-substituted triazoles with carboxylic acid functionality.

-

Copper-catalyzed cycloaddition of hydrazoic acid (HN3) with terminal alkynes can also generate 4-substituted 1H-1,2,3-triazoles. This method, conducted in DMF/MeOH solvent mixtures with sulfuric acid and CuI catalyst at elevated temperatures (40–100 °C), provides an alternative route to triazole derivatives.

Reaction Optimization and Yield Data

| Entry | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6 | 60 | 84 | Standard CuAAC with Cs2CO3 base |

| 2 | 12 | 60 | 94 (86 isolated) | Optimized time for maximum yield |

| 3 | 24 | Room temp | ~90 | CuI catalyzed cycloaddition with sodium ascorbate |

| 4 | 24 | 40 | 85 | Hydrazoic acid method with TBTA ligand |

Yields determined by gas chromatography or isolated after purification.

Purification Techniques

- Silica Gel Column Chromatography: Elution with ethyl acetate/hexane or ethyl acetate alone is commonly used to purify the crude product.

- Recrystallization: Ethanol/water mixtures or other polar solvents are employed for recrystallization to enhance purity.

- Filtration through Silica Gel Pads: To remove residual copper catalyst and impurities before final concentration.

Key Research Findings and Notes

- The presence of the fluorine atom on the phenyl ring enhances metabolic stability and electronic properties of the molecule, which is critical for biological applications.

- The trifluoromethyl group at the 5-position significantly influences the compound's lipophilicity and bioactivity.

- The carboxylic acid group provides a handle for further derivatization into esters or amides, expanding the compound's utility.

- Reaction conditions must be carefully optimized to avoid decomposition of sensitive intermediates such as azides and to maximize regioselectivity.

- Use of molecular sieves and inert atmosphere improves reaction efficiency and yield.

- Continuous flow synthesis and automated platforms are promising for scale-up production.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| CuAAC (Classic) | 4-Fluorophenyl azide + trifluoromethyl alkyne | CuI, sodium ascorbate | MeOH/H2O or DMF/MeOH | 25–60 °C | 6–24 h | 84–94 | Mild conditions, high regioselectivity |

| Trifluoroacetimidoyl chloride + diazo compound | Trifluoroacetimidoyl chloride + diazo compound | Cs2CO3 | MeCN | 60 °C | 12 h | ~90 | Alternative, efficient |

| Hydrazoic acid cycloaddition | Terminal alkyne + HN3 | CuI, sulfuric acid | DMF/MeOH | 40–100 °C | 24 h | 85–90 | Requires careful handling of HN3 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of fluorinated precursors, such as 4-fluoroaniline derivatives and trifluoromethyl-substituted azides. A typical procedure involves refluxing intermediates with sodium azide under acidic conditions, followed by hydrolysis of the ester group to yield the carboxylic acid . Optimization includes adjusting reaction time (4–5 hours for hydrolysis), temperature (controlled reflux), and purification via recrystallization from polar aprotic solvents. Monitoring reaction progress using thin-layer chromatography (TLC) and NMR is critical .

Q. How can researchers characterize the purity and structural integrity of this triazole-carboxylic acid derivative?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., fluorine at para position, trifluoromethyl group) via and NMR .

- HPLC : Assess purity (>97% via reverse-phase HPLC with UV detection) .

- X-ray Crystallography : Resolve crystal structure to verify bond angles and molecular conformation, as demonstrated for analogous triazole derivatives .

Q. What are the key physicochemical properties impacting experimental design (e.g., solubility, stability)?

- Methodological Answer : The compound exhibits low aqueous solubility due to its hydrophobic trifluoromethyl and fluorophenyl groups. To address this:

- Use polar aprotic solvents (DMSO, DMF) for in vitro assays .

- Consider salt formation (e.g., sodium or potassium salts) to enhance solubility .

- Stability studies under varying pH (2–9) and temperature (4°C–25°C) are recommended to determine storage conditions .

Advanced Research Questions

Q. How does the electronic influence of fluorine and trifluoromethyl groups affect the compound’s reactivity and bioactivity?

- Methodological Answer : The fluorine atom at the para position enhances electron-withdrawing effects, increasing the triazole ring’s electrophilicity and potential for hydrogen bonding with biological targets. The trifluoromethyl group contributes to lipophilicity, improving membrane permeability but reducing solubility. Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substituents) reveal significant differences in enzyme inhibition potency and metabolic stability .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance). Mitigation strategies include:

- Prodrug Design : Esterification of the carboxylic acid to improve bioavailability .

- Formulation Optimization : Use of nanocarriers (liposomes, micelles) to enhance solubility and target delivery .

- Metabolic Profiling : LC-MS analysis of plasma metabolites to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced target selectivity?

- Methodological Answer : Systematic modification of substituents can refine SAR:

- Triazole Ring : Replace fluorine with chlorine or methyl groups to alter steric effects .

- Carboxylic Acid : Explore amide or ester derivatives to modulate interactions with enzymes (e.g., cyclooxygenase-2 inhibition) .

- Trifluoromethyl Group : Substitute with difluoromethyl or pentafluorosulfanyl groups to balance lipophilicity and electronic effects .

Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : While the exact mechanism remains under investigation, studies on analogous triazoles suggest:

- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with the carboxylic acid group .

- Receptor Modulation : Allosteric effects on G-protein-coupled receptors (GPCRs) due to fluorophenyl aromatic stacking .

- In Silico Modeling : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities and guide mutagenesis experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。